1-(Phenylmethyl)-4-piperidinepropanal
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Overview
Description
1-(Phenylmethyl)-4-piperidinepropanal is an organic compound that features a piperidine ring substituted with a phenylmethyl group and a propanal group
Preparation Methods
The synthesis of 1-(Phenylmethyl)-4-piperidinepropanal typically involves the reaction of piperidine with benzyl chloride to form 1-(Phenylmethyl)piperidine. This intermediate is then subjected to a formylation reaction to introduce the propanal group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(Phenylmethyl)-4-piperidinepropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(Phenylmethyl)-4-piperidinepropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-4-piperidinepropanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
1-(Phenylmethyl)-4-piperidinepropanal can be compared with other similar compounds, such as:
1-(Phenylmethyl)piperidine: Lacks the propanal group, making it less versatile in certain chemical reactions.
4-Piperidinepropanal: Lacks the phenylmethyl group, which reduces its potential biological activity.
Benzylpiperidine derivatives: These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine ring, phenylmethyl group, and propanal group, which together confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
120014-31-5 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C15H21NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2 |
InChI Key |
UQBIONUYOIPRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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